REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][OH:13].[N-:14]=[N+]=[N-].[Na+]>C(#N)C.C1COCC1>[NH2:14][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][OH:13] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCCCCCCCCO
|
Name
|
compound 31
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
15.7 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was then stirred in an ice bath for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
followed by 18-hour
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
TEMPERATURE
|
Details
|
by refluxing
|
Type
|
CUSTOM
|
Details
|
the solid components were removed by filtration
|
Type
|
DISTILLATION
|
Details
|
The solvent of the filtrate was distilled away under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain 13.9 g of a transparent, viscous liquid
|
Type
|
DISTILLATION
|
Details
|
distilled from calcium hydride in a nitrogen atmosphere
|
Type
|
TEMPERATURE
|
Details
|
was cooled in an ice bath
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Lithium aluminum hydride (2.53 g) was then dried
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in 250 ml of THF
|
Type
|
ADDITION
|
Details
|
After that, 2.5 ml of ion-exchange water, 3.5 ml of 15 wt % aqueous sodium hydride solution, and 7.5 ml of ion-exchange water were added so as
|
Type
|
CUSTOM
|
Details
|
The precipitate generated was removed by filtration
|
Type
|
DISTILLATION
|
Details
|
the solvent of the filtrate was distilled away under reduced pressure
|
Type
|
CUSTOM
|
Details
|
After the filtrate was dried under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the dried filtrate was dissolved in 60 ml of THF
|
Type
|
ADDITION
|
Details
|
the same volume of heptane was added to that
|
Type
|
FILTRATION
|
Details
|
The precipitate generated was collected by filtration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NCCCCCCCCCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |